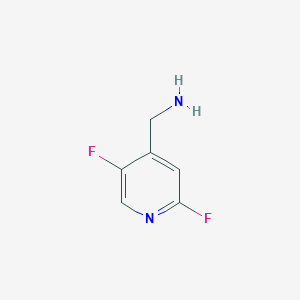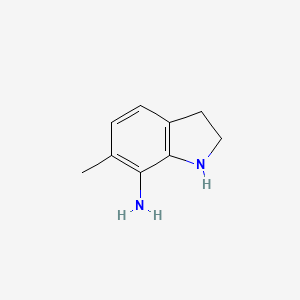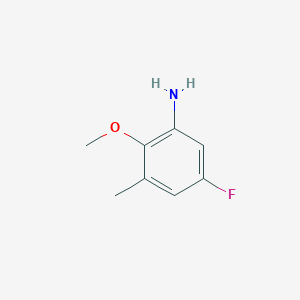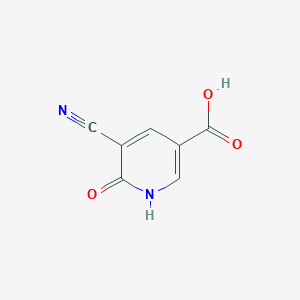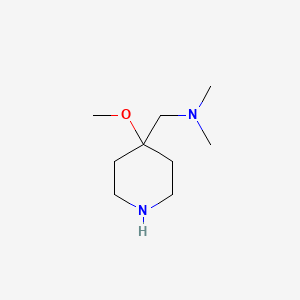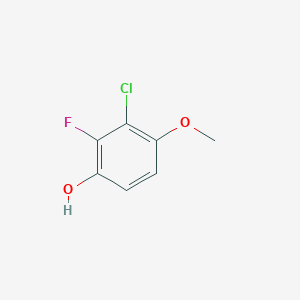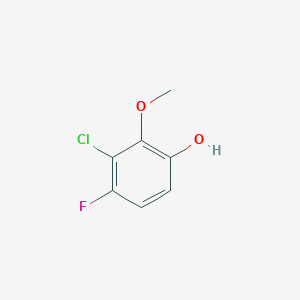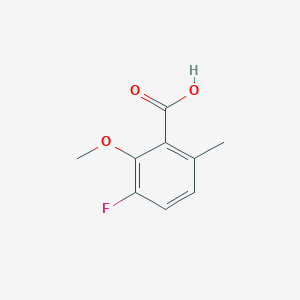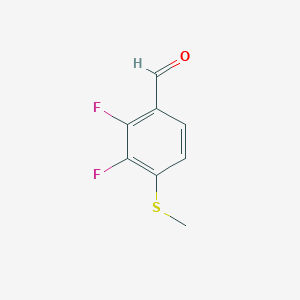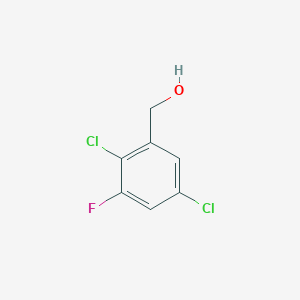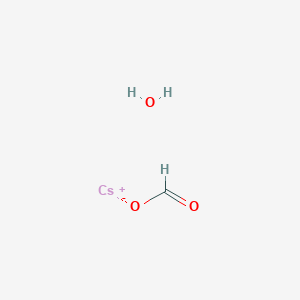
Cesium formate hydrate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium formate hydrate, 97%, is a chemical compound with a wide range of applications in various fields of research and industry. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals . It is a catalytic agent, Petrochemical additive, and also used in organic synthesis .
Synthesis Analysis
Cesium formate hydrate is used in drilling operations, particularly in drilling pay zones so as to minimize formation damage . The fluid of interest consists of approximately 18.7 ppg Cesium Formate with additives for viscosity and fluid loss control . These tests are believed to have used the highest density drilling fluid ever for published drilling tests conducted in a controlled full scale laboratory environment simulating downhole conditions .Molecular Structure Analysis
The molecular formula of Cesium formate hydrate is CH3CsO3 . The molecular weight is 195.938 g/mol.Chemical Reactions Analysis
Cesium formate hydrate is used in drilling operations. The cesium formate fluid was easy to handle and was relatively immune to contaminants . The cesium formate fluid produced more discrete shale cuttings . The formulations used exhibited high so-called “spurt loss”, yet API fluid loss was low .Physical And Chemical Properties Analysis
Cesium formate hydrate is a colorless or yellowish, crystalline solid . It is hygroscopic, meaning it absorbs moisture from the air . The molecular weight is 195.938 g/mol.Applications De Recherche Scientifique
Cesium formate hydrate is widely used in various scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in electrochemistry, and as a mobile phase in chromatography. It is also used in the production of synthetic fuels, as a buffer in biochemistry, and as a reactant in the production of pharmaceuticals.
Mécanisme D'action
Target of Action
Cesium formate hydrate, also known as formic acid cesium salt , primarily targets the calcium silicate hydrate (C-S-H) gel, a cement-based matrix . This matrix is a preferred candidate for immobilizing nuclear waste due to its ability to restrict the movement of cesium ions .
Mode of Action
Cesium formate hydrate interacts with its target through a process known as inner-sphere adsorption . The cesium ions from the compound are strongly adsorbed and restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron . Water molecules are fixed in the silicate channel by a network of hydrogen bonds . This immobilization mechanism restricts the movement of cesium ions, thereby aiding in the containment of nuclear waste .
Biochemical Pathways
The biochemical pathway of cesium formate hydrate involves the interaction of cesium ions with the calcium silicate hydrate (C-S-H) gel . This interaction leads to the immobilization of cesium ions within the nanometer channels of the C-S-H gel . This process is crucial in the management of nuclear waste, as it prevents the spread of radioactive cesium ions .
Pharmacokinetics
It’s important to note that the compound’s primary use is in industrial applications, particularly in the immobilization of nuclear waste , rather than in biological systems.
Result of Action
The primary result of the action of cesium formate hydrate is the immobilization of cesium ions within the C-S-H gel . This immobilization is crucial in the management of nuclear waste, as it prevents the spread of radioactive cesium ions . The compound’s action results in a molecular-level understanding of the immobilization mechanism of different ions in the C-S-H gel pores .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using cesium formate hydrate in lab experiments is its high purity. It is typically 97% pure, which makes it ideal for use in sensitive experiments. The main limitation of using cesium formate hydrate is its relatively high cost. It is more expensive than other forms of cesium salts and can be difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for cesium formate hydrate. It could be used as a fuel additive, as a reactant in the production of specialty chemicals, and as a reagent in the synthesis of pharmaceuticals. It could also be used as an electrolyte for fuel cells, as a catalyst for organic synthesis, and as a mobile phase for chromatography. Additionally, it could be used in the production of biodegradable plastics, as a reactant in the production of biodegradable polymers, and as a reactant in the production of high-performance materials. Finally, it could be used in the development of new medical treatments, as a reactant in the production of biodegradable nanomaterials, and as a reactant in the production of nanomaterials for energy storage.
Méthodes De Synthèse
Cesium formate hydrate can be synthesized by reacting cesium carbonate with formic acid in an aqueous solution. The reaction produces a white crystalline precipitate that is then filtered and washed with water. The resulting product is then dried and further purified to obtain cesium formate hydrate, 97%.
Safety and Hazards
Cesium formate hydrate may cause long-lasting harmful effects to aquatic life . It harms public health and the environment by destroying ozone in the upper atmosphere . It is recommended to prevent skin contact, prevent eye contact, wash skin when contaminated, remove when wet or contaminated, and change daily .
Propriétés
IUPAC Name |
cesium;formate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Cs.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIFZSGIDXLPLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].O.[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CsO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.938 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

